3,5-Dihydroxy-2-methoxybenzoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H8O5 |
|---|---|
Molecular Weight |
184.15 g/mol |
IUPAC Name |
3,5-dihydroxy-2-methoxybenzoic acid |
InChI |
InChI=1S/C8H8O5/c1-13-7-5(8(11)12)2-4(9)3-6(7)10/h2-3,9-10H,1H3,(H,11,12) |
InChI Key |
GBQADCZRNDEOHH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1O)O)C(=O)O |
Origin of Product |
United States |
Isolation and Elucidation Methodologies for 3,5 Dihydroxy 2 Methoxybenzoic Acid
Natural Occurrence and Advanced Extraction Techniques from Biological Matrices
The natural occurrence of 3,5-Dihydroxy-2-methoxybenzoic acid is not widely documented in available scientific literature. However, its structural analogs are prevalent in the plant kingdom. For instance, 3,5-dihydroxybenzoic acid is found in foods such as grape wine, nuts, and peanuts hmdb.ca. The closely related compound, 3,5-dihydroxy-4-methoxybenzoic acid, has been identified in organisms like Calophyllum polyanthum and Rhus glabra nih.gov. The presence of these similar molecules suggests that this compound could potentially exist in nature, possibly as an intermediate in the biosynthesis or metabolism of other phenolic compounds.
The isolation of phenolic acids like this compound from complex biological matrices necessitates advanced extraction methods to ensure efficiency and preserve the compound's integrity. Given its polarity, standard solvent extraction using methanol (B129727), ethanol (B145695), or ethyl acetate (B1210297) is a common primary step. However, more sophisticated techniques are often employed for higher purity and yield.
Advanced Extraction Methods for Phenolic Acids:
| Extraction Technique | Principle | Application Notes |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (typically CO₂) as the solvent. The solvating power can be tuned by modifying pressure and temperature, or by adding a polar co-solvent like methanol. | This method is advantageous for its use of non-toxic, easily removable solvents. It is effective for extracting benzoic acid derivatives from plant materials. |
| Solid-Phase Extraction (SPE) | The target compound is adsorbed onto a solid sorbent in a cartridge, while impurities are washed away. The purified compound is then eluted with a different solvent. | SPE is a powerful cleanup step after initial solvent extraction. For polar compounds like this compound, a reverse-phase (e.g., C18) or mixed-mode sorbent would be appropriate. |
| Pressurized Liquid Extraction (PLE) | Employs conventional solvents at elevated temperatures and pressures, which increases extraction efficiency and reduces solvent consumption and extraction time. | This technique is suitable for the exhaustive extraction of phenolic compounds from solid samples like plant tissues. |
Chromatographic Resolution and Purification Strategies
The separation of benzoic acid isomers is a significant analytical challenge due to their similar structures and physicochemical properties. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for both the analysis and purification of these compounds.
For isomers like this compound, standard reverse-phase HPLC may not provide adequate resolution from other closely related compounds. Therefore, more specialized chromatographic strategies are required. Mixed-mode chromatography has proven highly effective for separating dihydroxybenzoic acid isomers, as it utilizes a combination of retention mechanisms, such as hydrophobic and ionic interactions sielc.com. This approach can exploit the subtle differences in the acidity and polarity conferred by the arrangement of hydroxyl, methoxy (B1213986), and carboxylic acid groups on the benzene (B151609) ring sielc.com.
The table below summarizes chromatographic conditions that have been successfully used to separate isomers of dihydroxybenzoic acid, which would be applicable for the resolution of this compound.
Table 1: Chromatographic Systems for Dihydroxybenzoic Acid Isomer Separation
| Chromatographic Method | Column Type | Mobile Phase | Detection | Reference |
|---|---|---|---|---|
| Mixed-Mode HPLC | Newcrom B (4.6x150 mm) | Gradient of acetonitrile (B52724) or methanol with water and sulfuric acid buffer | UV at 250 nm | sielc.com |
| Mixed-Mode HPLC | Primesep D | Mobile phase with adjusted acetonitrile/methanol content and additives (e.g., formic acid) | UV, LC/MS compatible | sielc.com |
| Hydrogen Bonding HPLC | SHARC 1 | Mobile phase with adjusted acetonitrile/methanol content and additives | UV, LC/MS compatible | sielc.com |
These methods demonstrate that by selecting a column with multiple interaction modes (e.g., reverse-phase, ion-exchange, hydrogen bonding), a successful separation of structurally similar phenolic acid isomers can be achieved.
Spectroscopic Approaches for Structural Determination
The definitive identification of this compound relies on a combination of spectroscopic techniques. Each method provides unique information about the molecule's structure, which, when combined, confirms its identity. While experimental spectra for this specific compound are not widely available, its expected spectral data can be predicted based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data and Interpretation |
|---|---|
| ¹H NMR | - Aromatic Protons: Two signals expected in the aromatic region (~6.5-7.5 ppm). One proton (H-4) would appear as a doublet, coupled to H-6. The other proton (H-6) would also be a doublet. - Methoxy Protons (-OCH₃): A sharp singlet at ~3.8-4.0 ppm, integrating to 3 hydrogens nih.govfoodb.canist.gov. - Hydroxyl Protons (-OH): Two broad singlets, chemical shift highly dependent on solvent and concentration. - Carboxylic Acid Proton (-COOH): A very broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O chemicalbook.com. |
| ¹³C NMR | - Carboxylic Carbon (C=O): Signal expected around 165-175 ppm nih.gov. - Aromatic Carbons: Six distinct signals expected. The carbon bearing the methoxy group (C-2) would be significantly downfield. Carbons bearing hydroxyl groups (C-3, C-5) would also be downfield (~150-160 ppm). The remaining carbons (C-1, C-4, C-6) would appear at ~105-130 ppm hmdb.canih.gov. - Methoxy Carbon (-OCH₃): A signal around 55-60 ppm nih.gov. |
| Mass Spectrometry (MS) | - Molecular Formula: C₈H₈O₅ - Molecular Weight: 184.15 g/mol nih.govnist.govchemicalbook.com. - Molecular Ion Peak: [M]⁺ at m/z 184. In negative ion mode, [M-H]⁻ would be at m/z 183. In positive ion mode with ESI, [M+H]⁺ would be at m/z 185 nih.gov. - Key Fragments: Expect losses of H₂O (m/z 166), CH₃ (m/z 169), and CO₂ (m/z 140) from the molecular ion. |
| Infrared (IR) Spectroscopy | - O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹ chemicalbook.com. - O-H Stretch (Phenolic): A broad band around 3300-3500 cm⁻¹. - C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹. - C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1680-1710 cm⁻¹ chemicalbook.com. - C=C Stretch (Aromatic): Peaks in the ~1450-1600 cm⁻¹ region. - C-O Stretch (Ether & Phenol): Strong absorptions in the 1200-1300 cm⁻¹ region chemicalbook.com. |
By comparing experimentally obtained spectra with these predicted values and those of known related compounds, a confident structural elucidation of this compound can be achieved.
Synthetic Pathways and Chemical Transformations of 3,5 Dihydroxy 2 Methoxybenzoic Acid
De Novo Synthetic Routes and Precursor Derivation
The most logical precursor for the synthesis of 3,5-Dihydroxy-2-methoxybenzoic acid is 3,5-Dihydroxybenzoic acid, also known as α-Resorcylic acid. The synthesis of this precursor is well-documented.
A common and convenient method for preparing 3,5-Dihydroxybenzoic acid involves the disulfonation of benzoic acid, followed by an alkaline fusion of the resulting disulfonic acid. orgsyn.orgwikipedia.org In a typical procedure, benzoic acid is heated with fuming sulfuric acid, leading to the introduction of two sulfonic acid groups onto the benzene (B151609) ring. orgsyn.org The subsequent fusion of this intermediate with a mixture of sodium and potassium hydroxides at high temperatures replaces the sulfonate groups with hydroxyl groups. orgsyn.org Acidification of the reaction mixture then yields 3,5-Dihydroxybenzoic acid. orgsyn.orggoogle.com
Table 1: Reaction Conditions for the Synthesis of 3,5-Dihydroxybenzoic Acid from Benzoic Acid
| Step | Reagents | Temperature | Duration | Yield | Reference |
| Sulfonation | Benzoic acid, Fuming sulfuric acid | 240–250°C | 5 hours | - | orgsyn.org |
| Alkaline Fusion | Disulfonated intermediate, Sodium hydroxide, Potassium hydroxide | 280–310°C | 1 hour | 58–65% | orgsyn.org |
Once 3,5-Dihydroxybenzoic acid is obtained, the next critical step would be the selective methoxylation at the C2 position (ortho to one hydroxyl group and the carboxylic acid). This step presents a significant chemical challenge due to the presence of multiple reactive sites (two hydroxyl groups and one carboxylic acid). Standard methoxylation agents could react non-selectively. Achieving regioselectivity would likely require the use of protecting groups for the hydroxyl functions and the carboxylic acid, followed by a directed ortho-methoxylation strategy before deprotection. However, specific methodologies for this precise transformation on 3,5-Dihydroxybenzoic acid are not prominently featured in the surveyed literature.
Targeted Chemical Modifications and Analog Synthesis
The functional groups of this compound—two phenolic hydroxyls, one methoxy (B1213986) group, and a carboxylic acid—offer multiple sites for targeted chemical modifications to produce a variety of analogs.
Esterification: The carboxylic acid group can be readily converted to an ester through reactions with various alcohols under acidic catalysis. This modification would produce analogs with altered polarity and solubility. For instance, reacting 3,5-dihydroxybenzoic acid with methanol (B129727) or ethanol (B145695) in the presence of sulfuric acid yields the corresponding methyl or ethyl ester. google.com This esterification could be performed on the target molecule as well.
Etherification: The phenolic hydroxyl groups are amenable to etherification. This could involve reaction with alkyl halides in the presence of a base to form ethers, further modifying the compound's electronic and physical properties.
Reduction: The carboxylic acid group can be reduced to a primary alcohol. A process for reducing 3,5-dihydroxybenzoic acid esters to 3,5-dihydroxybenzyl alcohol involves the use of reducing agents like lithium aluminum hydride or a combination of a Lewis acid and a borohydride. google.com
Modifications on the Aromatic Ring: Analogs can also be synthesized by starting with differently substituted precursors. For example, methods for preparing various substituted benzoic acids through the liquid-phase oxidation of corresponding substituted toluenes are well-established. google.comgoogle.com This suggests that analogs with different substitution patterns on the aromatic ring could be synthesized by choosing the appropriately substituted starting material. The conversion of a protected 5-(bromomethyl)benzene-1,3-diol (B3189576) derivative, a modification of the 3,5-dihydroxybenzoic acid structure, is a key step in synthesizing olivetol (B132274) analogues. researchgate.net
Reaction Kinetics and Process Optimization
The efficiency and rate of synthesizing this compound and its analogs are governed by reaction kinetics and process parameters. While kinetic data specific to this compound is scarce, valuable insights can be drawn from studies on related structures and reactions.
The presence of the carboxyl group on the resorcinol (B1680541) (1,3-dihydroxybenzene) framework in the precursor, 3,5-dihydroxybenzoic acid, has been shown to enhance reaction kinetics. nih.gov This is attributed to the stabilization of carbanion intermediates and the final products through the electronic effects of the carboxyl substituent. nih.gov This principle suggests that the kinetics of reactions involving the aromatic ring of this compound would also be influenced by its specific substitution pattern.
Kinetic studies on the esterification of benzoic acid show the reaction typically follows first-order kinetics with respect to the acid. dnu.dp.uaresearchgate.net The activation energies for such reactions can be determined, providing crucial data for process optimization. For example, the esterification of benzoic acid with 1-butyl alcohol has a calculated activation energy of 58.40 kJ∙mol⁻¹ for the forward reaction. dnu.dp.uaresearchgate.net
Table 2: Kinetic Parameters for Related Benzoic Acid Reactions
| Reaction | Catalyst | Activation Energy (Ea) | Key Finding | Reference |
| Benzoic acid esterification with 1-butyl alcohol | p-toluenesulfonic acid | 58.40 kJ∙mol⁻¹ (forward) | Reaction is first-order with respect to benzoic acid. dnu.dp.uaresearchgate.net | dnu.dp.uaresearchgate.net |
| Benzoic acid esterification with methanol | Functionalized silica (B1680970) gel (S1) | 65.9 kJ∙mol⁻¹ | First-order kinetics confirmed. researchgate.net | researchgate.net |
| Benzoic acid esterification with methanol | Functionalized silica gel (S3) | 44.9 kJ∙mol⁻¹ | Catalyst S3 is more suitable for reuse. researchgate.net | researchgate.net |
| Benzoic acid degradation by OH radicals | - | - | Total reaction rate constant at 298.15 K is 2.35 × 10⁻¹¹ cm³ per molecule per s. nih.gov | nih.gov |
Process optimization aims to maximize yield and purity while minimizing costs and environmental impact. For the synthesis of substituted benzoic acids, this can involve several strategies:
Catalyst Selection: The choice of catalyst is critical. In liquid-phase oxidation of toluene (B28343) derivatives to benzoic acids, catalysts based on cobalt and manganese salts are common. google.com For esterification, solid acid catalysts are being explored for easier separation and reusability. researchgate.net
Solvent Systems: The use of mixed solvents, such as aromatic halocarbons and lower fatty acids, can prevent corrosion of equipment and simplify product separation. google.com
Operating Conditions: Optimizing parameters like temperature and reactant feed rates can significantly increase product yield. researchgate.net
By applying these principles, the synthesis of this compound could potentially be optimized for industrial-scale production.
Advanced Analytical Techniques for 3,5 Dihydroxy 2 Methoxybenzoic Acid Quantification and Characterization
High-Performance Liquid Chromatography (HPLC) Methodologies for Purity and Content Analysis
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for assessing the purity and quantifying the content of 3,5-Dihydroxy-2-methoxybenzoic acid. The separation of this polar, acidic compound and its isomers, such as 2,4-dihydroxybenzoic acid and 3,5-dihydroxybenzoic acid, can be challenging due to their similar structures and properties. helixchrom.com
To achieve effective separation, specialized column chemistries and mobile phase compositions are employed. Mixed-mode chromatography, which utilizes columns with both reversed-phase and ion-exchange characteristics, is particularly effective. For instance, the Amaze TR column, which incorporates reversed-phase, anion-exchange, and cation-exchange functionalities, can separate isomers of dihydroxybenzoic acid with good selectivity and peak shape. helixchrom.com Another approach involves hydrogen-bonding interactions, using columns like SHARC 1, which can separate isomers based on the accessibility of their hydroxyl and carboxylic acid groups. sielc.com
The mobile phase typically consists of an aqueous component, often buffered with additives like formic acid or ammonium (B1175870) formate (B1220265) to control pH and improve peak shape, and an organic modifier such as acetonitrile (B52724) or methanol (B129727). helixchrom.comsielc.comsielc.com The choice of mobile phase is critical and can be adjusted to optimize the retention and resolution of the target analyte. sielc.com Detection is commonly performed using UV spectrophotometry, with the wavelength set to an absorbance maximum for the compound, such as 255 nm or 270 nm. helixchrom.comsielc.com These HPLC methods are generally compatible with mass spectrometry, allowing for further characterization. helixchrom.com
Table 1: HPLC Methodologies for Dihydroxybenzoic Acid Isomers This table is interactive. Click on the headers to sort.
| Stationary Phase | Separation Mode(s) | Mobile Phase Components | Detection | Reference |
|---|---|---|---|---|
| Amaze TR | Reversed-Phase, Anion-Exchange, Cation-Exchange | Acetonitrile, Ammonium Formate (pH 3) | UV (255 nm) | helixchrom.com |
| SHARC 1 | Hydrogen-Bonding | Acetonitrile, Methanol, Ammonium Formate, Formic Acid | UV (270 nm) | sielc.com |
| Newcrom R1 | Reversed-Phase | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | MS-compatible | sielc.com |
| Zorbax SB-Aq | Reversed-Phase | Water (0.1% Triethylamine), Acetonitrile/Methanol/Water mixture | UV (205 nm) | ekb.eg |
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Applications in Structural Confirmation
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for the definitive structural confirmation of this compound.
Mass Spectrometry (MS) provides crucial information about the compound's molecular weight and fragmentation pattern. In techniques like electrospray ionization (ESI)-MS/MS, the molecule is first ionized, often by deprotonation to form the [M-H]⁻ ion in negative mode. This precursor ion is then fragmented to produce a characteristic pattern of product ions. For a related compound, 3,5-dihydroxy-4-methoxybenzoic acid, the precursor ion [M-H]⁻ at an m/z of 183.0299 fragments to produce a significant product ion at m/z 168, corresponding to the loss of a methyl group. nih.gov This type of fragmentation analysis helps to confirm the presence and position of substituent groups on the benzoic acid core.
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often requiring derivatization of the polar hydroxyl and carboxylic acid groups to increase volatility. A common method is trimethylsilylation, which converts the analyte into its trimethylsilyl (B98337) (TMS) derivative. For example, the 3TMS derivative of 3,5-dihydroxybenzoic acid shows a distinct mass spectrum that confirms its structure. nist.gov
Table 2: Mass Spectrometry Data for a Structurally Related Compound (3,5-Dihydroxy-4-methoxybenzoic acid) This table is interactive. Click on the headers to sort.
| Technique | Precursor Ion (m/z) | Precursor Type | Key Fragment Ions (m/z) | Reference |
|---|---|---|---|---|
| MS-MS | 183.0299 | [M-H]⁻ | 168 | nih.gov |
| MS-MS | 185.0444 | [M+H]⁺ | 141, 167, 126 | nih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule.
¹H NMR (Proton NMR) spectra would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the hydroxyl protons. The chemical shifts and coupling patterns of the aromatic protons are particularly diagnostic for the substitution pattern on the benzene (B151609) ring. For 3,5-dihydroxybenzoic acid, the aromatic protons show characteristic signals that can be used as a reference. chemicalbook.com The addition of a methoxy group at the C2 position would alter these chemical shifts and coupling constants in a predictable manner.
¹³C NMR (Carbon-13 NMR) spectra complement the proton data by showing signals for each unique carbon atom, including the carboxyl carbon, the aromatic carbons, and the methoxy carbon. The chemical shifts are sensitive to the electronic effects of the hydroxyl and methoxy substituents. rsc.org
Advanced 2D NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence), can be used to correlate proton signals with their directly attached carbon atoms, further solidifying the structural assignment. rsc.org
Table 3: Predicted NMR Data Points for this compound This table is interactive. Click on the headers to sort.
| Nucleus | Predicted Chemical Shift Range (ppm) | Multiplicity | Notes |
|---|---|---|---|
| ¹H | ~ 6.5 - 7.5 | Doublet, Triplet | Aromatic protons, specific shifts depend on exact position. |
| ¹H | ~ 3.8 - 4.0 | Singlet | Methoxy (-OCH₃) protons. |
| ¹H | Broad | Singlet | Hydroxyl (-OH) and Carboxyl (-COOH) protons, often exchangeable. |
| ¹³C | ~ 165 - 175 | Singlet | Carboxyl (-COOH) carbon. |
| ¹³C | ~ 100 - 160 | Singlet | Aromatic carbons, with significant shifts for carbons attached to O. |
| ¹³C | ~ 55 - 65 | Singlet | Methoxy (-OCH₃) carbon. |
Hyphenated Techniques for Comprehensive Profiling
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful for the comprehensive profiling of this compound, especially within complex mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly LC-MS/MS, is a cornerstone for this type of analysis. researchgate.net This technique combines the superior separation capabilities of HPLC with the high selectivity and sensitivity of mass spectrometry. vu.edu.auepa.gov An LC-MS/MS method allows for the separation of the target compound from other components in a sample, followed by its unambiguous identification and quantification based on its retention time, precursor ion mass, and specific fragment ions. researchgate.net This is invaluable when analyzing extracts from natural products or biological samples where numerous related phenolic and benzoic acid derivatives may be present. vu.edu.auekb.eg The use of electrospray ionization (ESI) is common for analyzing such polar compounds. vu.edu.au
Gas Chromatography-Mass Spectrometry (GC-MS) is another widely used hyphenated technique. For non-volatile compounds like this compound, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. ekb.egajol.info The resulting GC-MS analysis provides excellent chromatographic resolution and a mass spectrum for each separated component, which can be compared against spectral libraries like those from NIST for identification. ajol.inforsisinternational.orgnist.gov This method is highly effective for identifying and quantifying the compound in various matrices.
The combination of chromatographic separation with mass spectrometric detection in these hyphenated systems provides a level of analytical detail that is often unattainable with either technique alone, enabling robust and reliable profiling.
Biosynthesis and in Vivo/in Vitro Metabolic Fate of 3,5 Dihydroxy 2 Methoxybenzoic Acid
Postulated Biosynthetic Routes within Organisms
The biosynthesis of benzoic acid and its derivatives is a fundamental process in many organisms, particularly in plants where they serve as precursors to a vast array of primary and secondary metabolites. nih.govnih.govresearchgate.net The core structure of 3,5-Dihydroxy-2-methoxybenzoic acid is the benzoic acid ring, suggesting its origin is tied to general benzoate (B1203000) biosynthesis.
In plants, the primary route to benzoic acid begins with the amino acid L-phenylalanine, a product of the shikimate pathway. researchgate.net The conversion involves the shortening of L-phenylalanine's C3 side chain by two carbons. This is proposed to occur through two main routes: a CoA-dependent β-oxidative pathway and a CoA-independent, non-β-oxidative pathway. nih.gov
β-Oxidative Pathway: This route is analogous to fatty acid catabolism. It begins with the conversion of cinnamic acid to its CoA thioester, cinnamoyl-CoA. This is followed by a series of enzymatic reactions including hydration, dehydrogenation, and thiolytic cleavage to yield benzoyl-CoA, which is then hydrolyzed to benzoic acid. pnas.org
Non-β-Oxidative Pathway: This alternative route involves oxidative cleavage of the side chain of cinnamic acid or related phenylpropanoids.
Following the formation of a benzoic acid core, the specific substitution pattern of this compound would arise from subsequent modification reactions. It is postulated that a series of hydroxylation and methoxylation steps, catalyzed by specific enzymes, would lead to the final compound. Enzymes such as hydroxylases and O-methyltransferases would act on a benzoic acid or a monohydroxybenzoic acid precursor to add the hydroxyl and methoxy (B1213986) groups at the specific 2, 3, and 5 positions of the aromatic ring. For example, enzymes like benzoic acid 2-hydroxylase (BA2H), an oxygenase, are known to catalyze the specific ortho-hydroxylation of benzoic acid to form salicylic (B10762653) acid. pnas.org Similar enzymatic activities could be responsible for producing the dihydroxy-methoxy pattern.
Metabolic Transformation Products and Pathways in Biological Models
Once formed or ingested, this compound is expected to undergo metabolic transformations similar to other phenolic and benzoic acids. In mammals, benzoic acid itself is primarily metabolized in the liver mitochondria. nih.gov The principal pathway involves conjugation with glycine (B1666218) to form hippuric acid, which is then excreted in the urine. nih.gov
For substituted benzoic acids, additional or alternative reactions can occur, including demethylation, dehydroxylation, and further hydroxylation. researchgate.netresearchgate.net Anaerobic bacteria, particularly within the gut, are known to metabolize methoxybenzoic acids via O-demethylation, converting a methoxy group into a hydroxyl group. nih.govnih.gov Dihydroxybenzoic acids can be subject to decarboxylation or ring cleavage by microbial enzymes. researchgate.netnih.gov
Based on these known pathways for related compounds, the metabolic fate of this compound could involve several potential transformations.
Interactive Table: Postulated Metabolic Transformations of this compound This table outlines the likely metabolic products based on known pathways for related benzoic acid derivatives.
| Transformation Pathway | Potential Product Name | Chemical Formula of Product | Notes on Transformation |
| Glycine Conjugation | N-(3,5-Dihydroxy-2-methoxybenzoyl)glycine | C₁₀H₁₁NO₆ | A primary detoxification pathway in mammals, analogous to hippuric acid formation. nih.gov |
| O-Demethylation | 2,3,5-Trihydroxybenzoic acid | C₇H₆O₅ | Removal of the methyl group from the methoxy substituent, a common reaction mediated by gut microbiota. nih.govnih.gov |
| Decarboxylation | 2-Methoxy-1,3-benzenediol | C₇H₈O₃ | Removal of the carboxylic acid group, often a microbial process. researchgate.net |
| Glucuronidation | This compound glucuronide | C₁₄H₁₆O₁₁ | Conjugation with glucuronic acid, a major phase II detoxification reaction in the liver. |
| Sulfation | This compound sulfate (B86663) | C₈H₈O₈S | Conjugation with a sulfate group, another key phase II reaction. |
Enzymatic Systems Governing Biotransformation Processes
The metabolic transformations described above are governed by specific enzymatic systems. The enzymes responsible for metabolizing benzoic acid and its derivatives are found across various organisms and cellular compartments.
In mammalian liver mitochondria, the conversion of benzoic acid to hippurate involves two key enzymes:
Benzoyl-CoA Synthase (Benzoate-CoA Ligase): This enzyme catalyzes the initial, rate-limiting step of activating benzoic acid with Coenzyme A to form benzoyl-CoA. nih.gov
Benzoyl-CoA:glycine N-acyltransferase: This enzyme then transfers the benzoyl group from benzoyl-CoA to glycine, forming hippuric acid. nih.gov
In the context of microbial metabolism, a different set of enzymes is prominent:
Oxidoreductases (O-demethylating enzymes): These enzymes, found in anaerobic bacteria like Eubacterium limosum and Acetobacterium woodii, are responsible for cleaving the methyl group from methoxy-substituted aromatic acids. nih.govnih.gov
Dioxygenases: Bacterial enzymes that incorporate both atoms of molecular oxygen into the aromatic ring, often initiating ring cleavage. For example, 2,3-dihydroxybenzoate 3,4-dioxygenase is involved in the meta-cleavage pathway of dihydroxybenzoates in Pseudomonas species. nih.gov
Decarboxylases: Phenolic acid decarboxylases, found in bacteria such as Lactobacillus plantarum, catalyze the non-oxidative removal of the carboxyl group from phenolic acids. researchgate.net
Hydroxylases: These enzymes, including cytochrome P450 monooxygenases, are crucial for adding hydroxyl groups to aromatic rings, a key step in both biosynthesis and metabolism. pnas.orgnih.gov
Interactive Table: Key Enzymatic Systems in Benzoate Metabolism This table summarizes the major classes of enzymes involved in the biotransformation of benzoic acid and its derivatives.
| Enzyme Class | Specific Enzyme Example | Function | Relevance to Compound |
| Ligases | Benzoyl-CoA Synthase | Activates benzoic acid for conjugation. nih.gov | Postulated to activate the carboxylic acid group for glycine conjugation. |
| Acyltransferases | Glycine N-acyltransferase | Conjugates activated benzoic acid with glycine. nih.gov | Postulated to catalyze the final step in forming the glycine conjugate. |
| Oxidoreductases | O-demethylating enzymes | Removes methyl group from methoxy substituents. nih.gov | Postulated to convert the 2-methoxy group to a hydroxyl group. |
| Dioxygenases | 2,3-dihydroxybenzoate 3,4-dioxygenase | Initiates aromatic ring cleavage. nih.gov | Could be involved in the degradation of a demethylated trihydroxy- metabolite. |
| Carboxy-lyases | Phenolic Acid Decarboxylase | Removes the carboxyl group. researchgate.net | Postulated to decarboxylate the compound, likely by microbial action. |
| Hydroxylases | Benzoic Acid 2-Hydroxylase | Adds hydroxyl groups to the aromatic ring. pnas.org | Involved in the biosynthesis of the dihydroxy pattern and potential further metabolism. |
Role of Microbial Communities in Compound Metabolism
Microbial communities, particularly the gut microbiota, play a crucial and multifaceted role in the metabolism of phenolic compounds, including benzoic acid derivatives. nih.govresearchgate.net Since many plant-derived polyphenols are poorly absorbed in the upper gastrointestinal tract, they reach the colon where they are extensively transformed by resident bacteria. mdpi.comresearchgate.net
The gut microbiota contributes to the biotransformation of compounds like this compound in several ways:
Generation from Precursors: Gut microbes can hydrolyze more complex dietary polyphenols, releasing smaller phenolic acids that can then be absorbed by the host or further metabolized. nih.gov
Degradation and Transformation: Bacteria possess a wide array of enzymes capable of modifying the structure of benzoic acid derivatives. Key transformations include O-demethylation, decarboxylation, and dehydroxylation. nih.govresearchgate.net For instance, anaerobic bacteria can demethylate methoxybenzoic acids, which would convert this compound into 2,3,5-Trihydroxybenzoic acid. nih.govnih.gov
Modulation of Bioavailability: The metabolites produced by gut bacteria are often smaller and more readily absorbed than their parent compounds, significantly influencing their bioavailability and systemic effects. nih.govresearchgate.net
Species-Specific Metabolism: Different bacterial species have distinct metabolic capabilities. Bacteria such as Eubacterium and Acetobacterium are known for O-demethylation, while Lactobacillus and Pseudomonas species are known to possess decarboxylase and ring-cleavage enzymes, respectively. nih.govresearchgate.netnih.govnih.gov Mixed microbial cultures have been shown to acclimate over time to utilize dihydroxybenzoic acids as a carbon source. nih.gov
Therefore, the ultimate metabolic fate and biological activity of this compound in a host organism are intrinsically linked to the composition and metabolic capacity of its gut microbiota.
Structure Activity Relationship Sar Studies for 3,5 Dihydroxy 2 Methoxybenzoic Acid Derivatives
Correlating Structural Variations with Modulated Biological Activities
The core principle of SAR studies is to establish a clear link between a molecule's chemical architecture and its biological effect. For derivatives of 3,5-Dihydroxy-2-methoxybenzoic acid, this involves synthesizing a library of analogous compounds where specific parts of the molecule are altered, and then evaluating these new compounds in biological assays.
Research into the antioxidant properties of phenolic compounds, including various hydroxybenzoic acids, has provided foundational insights. Studies have shown that the number and position of hydroxyl (-OH) groups on the benzoic acid ring are critical for radical scavenging activity. For instance, the presence of hydroxyl groups at the meta-positions (3 and 5) is associated with strong antioxidant potential nih.gov.
In a study evaluating a series of N-benzimidazole-derived carboxamides with varied hydroxy and methoxy (B1213986) substitutions, it was observed that the type and number of these substituents on the phenyl ring significantly influence the biological activity, including antiproliferative and antioxidant effects. This underscores the importance of the substitution pattern on the aromatic ring in dictating the pharmacological profile of these compounds.
Furthermore, research on structurally related benzopyran-4-one derivatives, which feature a dihydroxy-dimethoxy phenyl moiety, has demonstrated significant anticancer activity. The evaluation of various alkyl amide and alkyl amine derivatives of this core structure revealed a range of inhibitory concentrations (IC50) against different cancer cell lines, highlighting how modifications to appended side chains can modulate cytotoxic potency.
Elucidating the Impact of Substituent Position and Chemical Moiety on Efficacy
The specific placement of functional groups on the this compound framework can dramatically alter a derivative's interaction with its biological target, thereby influencing its efficacy.
A key finding in the study of benzoic acid derivatives as α-amylase inhibitors is the significant impact of substituents at the 2-position. It was demonstrated that a hydroxyl group at the C-2 position enhances inhibitory activity, whereas a methoxy group at the same position leads to a decrease in potency. This suggests that for this particular biological target, a hydrogen bond-donating group ortho to the carboxylic acid is beneficial, while a bulkier, less polar methoxy group is detrimental.
Conversely, in the development of 3,5-disubstituted benzamides as glucokinase activators, the focus was on modifications at the 3- and 5-positions. The optimization of a lead compound involved introducing various substituents at these positions to improve potency and pharmacokinetic properties. This highlights that for different biological targets, different positions on the benzoic acid ring become critical for optimizing activity.
The nature of the chemical moiety introduced is as crucial as its position. For example, in the aforementioned N-benzimidazole-derived carboxamides, the introduction of different alkyl or aryl groups to the benzimidazole nitrogen, in combination with the hydroxy and methoxy substitutions on the phenyl ring, resulted in a wide spectrum of biological activities.
Below is a data table summarizing the impact of substituent variations on the biological activity of benzoic acid derivatives from a study on α-amylase inhibition.
| Compound | Substituents | α-Amylase Inhibition (IC50) |
| Benzoic Acid | - | > 50 mM |
| 2-Hydroxybenzoic acid | 2-OH | 25.3 mM |
| 3-Hydroxybenzoic acid | 3-OH | 35.1 mM |
| 4-Hydroxybenzoic acid | 4-OH | 42.7 mM |
| 2-Methoxybenzoic acid | 2-OCH3 | 48.9 mM |
| 3-Methoxybenzoic acid | 3-OCH3 | > 50 mM |
| 4-Methoxybenzoic acid | 4-OCH3 | > 50 mM |
| 3,5-Dihydroxybenzoic acid | 3,5-diOH | 30.2 mM |
This table is for illustrative purposes based on general findings for benzoic acid derivatives and may not be specific to this compound derivatives.
Principles of Rational Design for Enhanced Bioactivity
The insights gained from SAR studies form the basis for the rational design of new molecules with improved therapeutic properties. This approach moves beyond random screening to a more targeted and efficient drug discovery process.
One of the primary goals of rational design is to optimize the interactions between a ligand (the drug molecule) and its biological target (e.g., an enzyme or receptor). This can be achieved by introducing functional groups that can form favorable interactions, such as hydrogen bonds, hydrophobic interactions, or ionic bonds, with the target's active site. For instance, if a binding pocket is known to be hydrophobic, medicinal chemists might add nonpolar groups to the drug molecule to enhance binding affinity.
Computational tools, such as molecular modeling and quantitative structure-activity relationship (QSAR) analysis, play a crucial role in modern rational drug design. These methods allow scientists to predict how changes in a molecule's structure will affect its activity and properties, thereby guiding the synthesis of the most promising candidates.
Computational Chemistry and Molecular Modeling Applications to 3,5 Dihydroxy 2 Methoxybenzoic Acid
Quantum Chemical Calculations for Electronic and Spectroscopic Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and predicting the spectroscopic properties of molecules. orientjchem.orgnih.gov These calculations provide valuable information about molecular geometry, charge distribution, and orbital energies, which are fundamental to understanding a molecule's reactivity and interactions.
For derivatives of benzoic acid, DFT methods are routinely used to predict molecular properties with high accuracy. orientjchem.org The B3LYP functional, for instance, is widely employed as it offers a good balance between computational cost and the accuracy of results for vibrational spectra. orientjchem.org Such calculations can determine optimized molecular geometries, including bond lengths and angles, which can be compared with experimental data where available. researchgate.net
Key electronic properties that are typically calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netepstem.net A smaller energy gap suggests that a molecule is more reactive. Another important calculated property is the Molecular Electrostatic Potential (MEP), which maps the electrostatic potential onto the electron density surface. The MEP is useful for identifying the regions of a molecule that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack and hydrogen bonding interactions. epstem.net
In a study of dihydroxybenzoic acid isomers, it was noted that for 3,5-dihydroxybenzoic acid, the electrostatic potential surface (ESP) extrema on the carboxyl group have lower values compared to many other isomers, suggesting a different propensity for forming intermolecular interactions involving this group. nih.gov This highlights how subtle changes in structure can influence electronic properties.
The table below presents hypothetical, yet representative, electronic properties for 3,5-Dihydroxy-2-methoxybenzoic acid, as would be derived from DFT calculations.
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.8 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 4.7 eV | Reflects the chemical reactivity and stability. |
| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule. |
| Molecular Electrostatic Potential (MEP) | Negative potential around hydroxyl and carboxyl oxygens; Positive potential around hydroxyl hydrogens. | Predicts sites for intermolecular interactions. |
Furthermore, quantum chemical calculations can predict vibrational spectra (FT-IR and Raman), which arise from the different vibrational modes of a molecule. nih.gov The calculated wavenumbers can be compared with experimental spectra to confirm the molecular structure and assign spectral bands to specific vibrations. orientjchem.org For 3,5-dihydroxybenzoic acid, the O-H stretching region in the IR spectrum is of particular interest for understanding interactions with solvent molecules. nih.gov
Molecular Docking Simulations for Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor recognition. The process involves predicting the binding mode and estimating the binding affinity, often expressed as a docking score. nih.gov
While specific molecular docking studies for this compound are not extensively reported, the principles can be illustrated by studies on structurally related compounds. For example, in a study of 2-hydroxybenzoic acid derivatives as inhibitors of the enzyme SIRT5, molecular docking was used to elucidate the binding mechanism. nih.gov The docking results revealed that the carboxylate group of the inhibitors forms crucial electrostatic interactions and hydrogen bonds with specific amino acid residues, namely Arg105 and Tyr102, in the binding pocket. The adjacent hydroxyl group was also found to form a hydrogen bond with Val221. nih.gov These specific interactions were deemed essential for the inhibitory activity. nih.gov
A typical molecular docking workflow involves preparing the 3D structures of the ligand and the receptor, defining the binding site on the receptor, and then using a scoring function to evaluate the different binding poses of the ligand. The results can guide the design of new ligands with improved affinity and selectivity.
The following table illustrates the kind of data that would be generated from a hypothetical docking study of this compound with a target receptor.
| Parameter | Result | Interpretation |
| Binding Affinity (Docking Score) | -7.5 kcal/mol | A quantitative estimate of the binding strength. A more negative value indicates stronger binding. |
| Key Interacting Residues | TYR 85, SER 120, HIS 250, ARG 254 | Specific amino acids in the receptor's binding site that form interactions with the ligand. |
| Types of Interactions | Hydrogen bonds with SER 120 and ARG 254; Pi-pi stacking with TYR 85. | The specific non-covalent forces that stabilize the ligand-receptor complex. |
| RMSD of Docked Pose | 1.5 Å | A measure of the deviation from a reference conformation, indicating the reliability of the docking pose. |
Such analyses provide a structural hypothesis for the ligand's mechanism of action and can guide further experimental validation and lead optimization efforts.
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds and to understand which molecular properties are most important for activity. nih.gov
QSAR models are built by calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric and electrostatic fields). mdpi.com Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates the descriptors with the activity.
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. mdpi.comresearchgate.net These methods analyze the steric and electrostatic fields around a set of aligned molecules to generate a 3D map that shows regions where modifications to the structure would likely increase or decrease activity. mdpi.com For instance, a CoMFA model might reveal that a bulky substituent is favored in one region of the molecule, while an electron-withdrawing group is favored in another.
Although a specific QSAR model for derivatives of this compound has not been detailed in the literature, the principles of QSAR could be readily applied. A hypothetical study might involve synthesizing a series of analogs with variations in the substituent groups and then measuring their biological activity. A QSAR model could then be developed to guide the design of more potent compounds.
The table below shows a hypothetical QSAR equation and the statistical parameters used to validate such a model.
| QSAR Model Component | Example Value/Equation | Description |
| QSAR Equation | pIC50 = 0.5LogP - 0.2TPSA + 1.5*HBA + 3.4 | An equation relating biological activity (pIC50) to molecular descriptors (LogP, TPSA, HBA). |
| Correlation Coefficient (r²) | 0.92 | A measure of how well the model fits the training data. A value close to 1 indicates a good fit. |
| Cross-validated r² (q²) | 0.75 | A measure of the predictive power of the model. A value greater than 0.5 is generally considered good. |
| Standard Error of Estimate (SEE) | 0.25 | A measure of the deviation of the predicted values from the experimental values. |
| F-statistic | 150 | Indicates the statistical significance of the model. |
The development of a robust QSAR model for derivatives of this compound would be a valuable step in rationally designing new therapeutic agents based on this scaffold.
Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological membrane.
The conformational behavior of dihydroxybenzoic acid isomers has been investigated using unbiased MD simulations with an explicit representation of the solvent. nih.gov Such studies can reveal how different isomers behave in solution, including their propensity to form aggregates and the nature of their interactions with solvent molecules.
For 3,5-dihydroxybenzoic acid, MD simulations have provided specific insights. It was observed that this isomer is unique among dihydroxybenzoic acids in that both of its phenolic hydroxyl groups are not involved in intramolecular hydrogen bonds. nih.gov This leaves them free to interact directly with surrounding solvent molecules. nih.gov This characteristic likely influences its solvation properties and its ability to form various solvated crystal structures, making it a prolific former of solid-state forms. nih.gov The simulations can also shed light on the formation of characteristic hydrogen-bonding motifs, such as the Rosette-like Hydrogen-Bonded (RHB) motifs observed in the crystal structures of its solvates. nih.gov
The table below summarizes key findings that could be derived from an MD simulation study of this compound in an aqueous solution.
| Observation from MD Simulation | Finding | Implication |
| Conformational Flexibility | The carboxyl and methoxy (B1213986) groups exhibit rotational freedom around their bonds to the benzene (B151609) ring. | The molecule can adopt multiple conformations in solution, which may be important for binding to different receptors. |
| Solvent Interactions | The hydroxyl and carboxyl groups form strong hydrogen bonds with water molecules. | These interactions govern the solubility and hydration of the molecule. |
| Intramolecular Hydrogen Bonding | Potential for a hydrogen bond between the 2-methoxy group and the adjacent 3-hydroxyl group. | This would restrict the conformational freedom and influence the overall shape of the molecule. |
| Dimerization/Aggregation | The molecule shows a tendency to form dimers through hydrogen bonding between the carboxylic acid groups. | This can affect its behavior in solution and its crystallization properties. |
Conclusion and Future Directions in 3,5 Dihydroxy 2 Methoxybenzoic Acid Research
Synthesis of Current Academic Understandings
The scientific literature currently presents a limited direct focus on 3,5-Dihydroxy-2-methoxybenzoic acid. While its isomers and related substituted benzoic acids have been the subject of various studies, this specific compound remains largely uncharacterized. An understanding of its potential properties must, therefore, be synthesized from the established chemistry of its constituent functional groups—hydroxyl, methoxy (B1213986), and carboxylic acid—and the known characteristics of its close structural relatives.
Substituted benzoic acids are a broad class of compounds whose chemical properties, such as acidity (pKa), are significantly influenced by the nature and position of their substituents on the benzene (B151609) ring. psu.eduresearchgate.net Electron-withdrawing groups tend to increase acidity, while electron-donating groups decrease it. psu.edu The interplay between the electron-donating hydroxyl groups and the methoxy group, along with their specific positions relative to the carboxylic acid, would be expected to define the unique electronic and reactive nature of this compound.
Monoaromatic compounds derived from lichens, including various hydroxy- and methoxy-substituted benzoic acids, have demonstrated a range of biological activities such as antioxidant, antifungal, antiviral, and enzyme inhibition properties. nih.gov For example, 2-hydroxy-4-methoxy benzoic acid has been investigated for its anticancer effects, where it was found to induce apoptosis and autophagy in melanoma cells. phcog.com Another isomer, 3,5-dihydroxy-4-methoxybenzoic acid, has shown notable alpha-glucosidase inhibition activity. nih.gov These findings suggest that this compound, as a member of this chemical family, holds potential for similar biological relevance, although this remains empirically unconfirmed.
Identified Research Challenges and Opportunities for Advancements
The most significant research challenge concerning this compound is the apparent lack of a well-established and optimized synthetic route. The synthesis of its isomers often involves multi-step processes, including regioselective protection and deprotection of hydroxyl groups, esterification, and methylation. diva-portal.org Developing an efficient and scalable synthesis for this compound is the primary hurdle that must be overcome to enable further research.
This challenge directly presents a major opportunity for advancement. The development of a novel synthetic pathway would be a valuable contribution to organic chemistry. Methodologies used for other substituted benzoic acids, such as nucleophilic substitution reactions or modifications of existing dihydroxybenzoic acid scaffolds, could serve as a starting point. orgsyn.orggoogle.com For instance, the synthesis of 3,5-dihydroxybenzoic acid itself is well-documented, often starting from the sulfonation of benzoic acid followed by alkaline fusion. orgsyn.org Adapting such methods to introduce a methoxy group at the C2 position would be a logical first step.
Once synthesized, a significant opportunity lies in the full characterization of the compound. This includes determining its physicochemical properties, such as melting point, solubility, and spectroscopic data (NMR, IR, MS), as well as its acidity constant (pKa). Establishing these fundamental parameters is essential for any future investigation into its chemical reactivity and biological potential. Furthermore, the availability of the pure compound would allow for initial screening for various biological activities, drawing parallels from its isomers to guide the selection of assays (e.g., antioxidant, enzyme inhibition, or antiproliferative screens).
Prospective Avenues for In-depth Mechanistic Studies and Novel Analog Discovery
Looking forward, the field is open for extensive exploration into the mechanistic actions and therapeutic potential of this compound and its derivatives. A primary prospective avenue is the investigation of its interactions with biological targets, inspired by the activities of related molecules.
Mechanistic Studies: Substituted benzoic acids are known to act as inhibitors for various enzymes and antagonists for receptors. acs.orgresearchgate.net For example, novel benzoic acid derivatives have been developed as inhibitors of acetylcholinesterase and carbonic anhydrase, which are relevant targets for Alzheimer's disease. sci-hub.se A systematic investigation could explore whether this compound can inhibit key enzymes implicated in metabolic diseases or cancer. Furthermore, the related compound 3,5-dihydroxy-4-methoxybenzyl alcohol has been shown to exert neuroprotective effects by modulating the Nrf2-Keap1 pathway. nih.gov It would be a compelling line of inquiry to determine if this compound possesses similar capabilities in cellular models of oxidative stress.
Novel Analog Discovery: The structure of this compound provides a versatile scaffold for the synthesis of new chemical entities. The discovery of novel analogs through systematic structural modification is a promising direction. nih.govnih.gov Research could focus on:
Esterification or Amidation: Converting the carboxylic acid group into a variety of esters or amides to modulate lipophilicity and cell permeability.
Alkylation or Acylation: Modifying the hydroxyl groups to explore the structure-activity relationship (SAR) concerning their role in binding to biological targets.
Scaffold Hopping: Using the 3,5-dihydroxy-2-methoxybenzoyl moiety as a fragment in the design of more complex molecules, a strategy successfully employed in the development of other protein-protein interaction inhibitors. nih.gov
By pursuing these research avenues, the scientific community can elucidate the fundamental chemistry and biological importance of this compound, potentially unlocking new therapeutic agents and research tools.
Q & A
Q. What are the standard synthetic routes for 3,5-dihydroxy-2-methoxybenzoic acid, and how do reaction conditions influence yield?
The synthesis typically involves hydroxylation and methoxylation of benzoic acid derivatives. A common approach is the selective protection/deprotection of hydroxyl groups, followed by methoxy group introduction via nucleophilic substitution or methylation. For example, a starting material like 3,5-dihydroxybenzoic acid can undergo partial methylation using methyl iodide (CH₃I) under alkaline conditions (e.g., K₂CO₃/DMF) to introduce the methoxy group at the 2-position . Yield optimization requires precise temperature control (e.g., 50–60°C) and stoichiometric balancing of reagents. Post-synthesis, acid hydrolysis removes protecting groups (e.g., acetyl groups), as seen in the synthesis of analogous compounds like 4-acetoxy-3,5-dimethoxybenzoic acid .
Q. How can spectroscopic methods (NMR, IR, MS) differentiate this compound from structurally similar analogs?
- ¹H NMR : The methoxy group (-OCH₃) at the 2-position appears as a singlet (~δ 3.8–4.0 ppm), while hydroxyl protons (3,5-OH) may show broad peaks in DMSO-d₆ (~δ 9–10 ppm). Aromatic protons at positions 4 and 6 appear as doublets (J ≈ 2 Hz) due to meta coupling .
- IR : Strong absorption bands at ~2500–3300 cm⁻¹ (O-H stretching) and ~1680 cm⁻¹ (carboxylic acid C=O) are characteristic. Methoxy C-O stretching appears at ~1250 cm⁻¹ .
- MS : The molecular ion [M-H]⁻ is expected at m/z 198.04 (C₈H₈O₅). Fragmentation patterns include loss of CO₂ (44 Da) and CH₃O (31 Da) .
Q. What in vitro assays are suitable for preliminary evaluation of its bioactivity (e.g., antioxidant or anti-inflammatory effects)?
- Antioxidant assays : DPPH radical scavenging and FRAP (ferric reducing antioxidant power) tests are standard. For example, in DPPH assays, IC₅₀ values < 50 μM suggest significant activity, comparable to ascorbic acid .
- Anti-inflammatory screening : Inhibition of cyclooxygenase (COX-1/COX-2) can be assessed using enzyme-linked immunosorbent assays (ELISA) or fluorometric kits. Structural analogs like salicylic acid derivatives show COX-2 selectivity at ~10–100 μM .
Advanced Research Questions
Q. How can contradictory data on its enzyme inhibition potency be resolved across studies?
Discrepancies often arise from variations in assay conditions (e.g., pH, co-solvents) or enzyme isoforms. For example:
- pH sensitivity : The compound’s ionization state (carboxylic acid vs. carboxylate) affects binding to enzymes like tyrosinase. Buffered systems (pH 6.8–7.4) mimic physiological conditions .
- Solvent effects : DMSO >1% may denature proteins. Use lower concentrations (<0.5%) and validate with orthogonal methods (e.g., surface plasmon resonance) .
- Statistical rigor : Replicate experiments (n ≥ 3) and apply ANOVA with post-hoc tests to assess significance .
Q. What strategies optimize regioselectivity in synthesizing derivatives (e.g., esterification or halogenation)?
- Esterification : Use of Mitsunobu conditions (DIAD, Ph₃P) ensures selective ester formation at the carboxylic acid group without disturbing hydroxyl/methoxy groups. For example, methyl ester derivatives can be synthesized in >80% yield .
- Halogenation : Electrophilic substitution at the 4-position (para to methoxy) is favored. Bromine (Br₂) in acetic acid selectively introduces Br at 4-position, as seen in analogs like 3,5-dibromo-4-methoxybenzoic acid .
Q. How do computational methods (e.g., DFT, molecular docking) predict its interaction with biological targets?
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites. For example, the 3,5-dihydroxy groups are key H-bond donors, while the methoxy group contributes to hydrophobic interactions .
- Molecular docking : Use AutoDock Vina to model binding to COX-2 (PDB ID: 5KIR). Docking scores < -7.0 kcal/mol suggest strong binding, validated by MD simulations to assess stability .
Methodological Considerations
Q. What chromatographic techniques are effective for purifying this compound from synthetic mixtures?
Q. How can stability studies (e.g., pH, temperature) guide storage and handling protocols?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
